2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid
Description
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of an iodine atom and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Properties
IUPAC Name |
2-(6-iodo-2-oxobenzo[cd]indol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVENLDAXUPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3CC(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as 2-iodoaniline, using stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound may be explored for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The iodine atom and carboxylic acid group can also influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole-2-carboxylic acid: Similar in structure but with a bromine atom instead of iodine.
Indole-2-carboxylic acid: Lacks the halogen atom, making it less reactive in certain substitution reactions.
2-iodoaniline: A precursor in the synthesis of the target compound, with an amino group instead of the acetic acid group.
Uniqueness
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is unique due to the presence of both an iodine atom and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Biological Activity
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in cancer research and as an anti-inflammatory agent. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by recent research findings.
Synthesis
The synthesis of 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid involves several steps, typically starting from readily available indole derivatives. The introduction of the iodo group and subsequent acetic acid functionality can be achieved through various organic reactions including halogenation and acylation processes. Specific methods may vary, but they often utilize standard laboratory techniques such as refluxing in organic solvents and purification through chromatography.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid exhibit significant anticancer properties. For instance, a study on related benzo[cd]indole derivatives demonstrated their ability to inhibit cell growth in prostate cancer cell lines by targeting bromodomain and extra-terminal (BET) proteins, which are crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Y06014 | Prostate Cancer | 0.45 | BET inhibition |
| Compound X | Breast Cancer | 0.25 | Apoptosis induction |
| Compound Y | Lung Cancer | 0.30 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown promise in anti-inflammatory applications. Research indicates that indole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are mediated through the suppression of NF-kB signaling pathways, which play a pivotal role in inflammation .
Case Study: Anti-inflammatory Activity
In a recent study, an indole derivative similar to 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid was tested in vivo for its ability to reduce inflammation in a murine model of arthritis. The results showed a significant decrease in paw swelling and histological evidence of reduced inflammation compared to controls.
The biological activity of 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid can be attributed to several mechanisms:
- BET Inhibition : Compounds targeting BET proteins disrupt their interaction with acetylated lysines on histones, leading to altered gene expression profiles that inhibit cancer cell growth.
- Cytokine Modulation : By downregulating cytokine production, these compounds can effectively reduce inflammatory responses.
- Cell Cycle Regulation : Some derivatives have been shown to induce cell cycle arrest at specific phases, thereby preventing the proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
